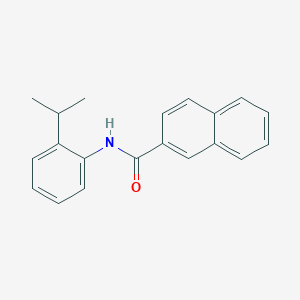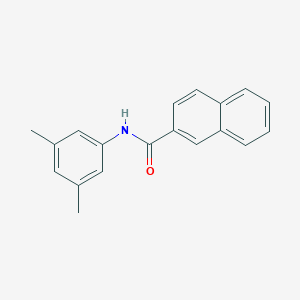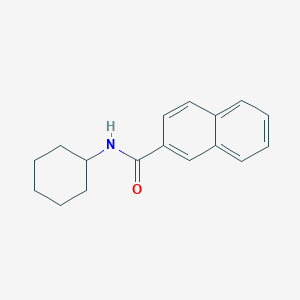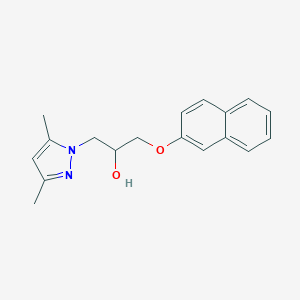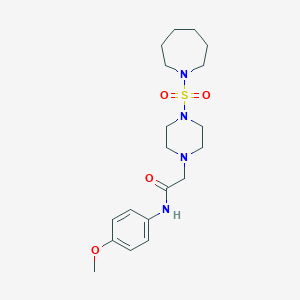
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide, also known as TAK-659, is a promising compound in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the growth and survival of cancer cells.
Mechanism of Action
BTK is a key mediator of the B-cell receptor signaling pathway, which is essential for the growth and survival of cancer cells. 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide selectively inhibits BTK activity, leading to the suppression of downstream signaling pathways and ultimately, the inhibition of cancer cell growth and survival.
Biochemical and physiological effects:
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. It has also demonstrated a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. However, the complexity of the B-cell receptor signaling pathway and the heterogeneity of cancer cells may limit the efficacy of BTK inhibitors like 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide in certain types of cancer. Additionally, the high cost and limited availability of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide may pose challenges for lab experiments.
Future Directions
There are several potential future directions for the research and development of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide. One area of focus is the identification of biomarkers that can predict patient response to BTK inhibitors like 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide. Another area of interest is the development of combination therapies that can enhance the efficacy of BTK inhibitors in the treatment of cancer. Finally, the optimization of the synthesis method and the development of more cost-effective production methods may increase the availability of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide for research and clinical use.
In conclusion, 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide is a promising compound in the field of cancer research, with selective inhibition of BTK activity and potential applications in the treatment of various types of cancer. While there are challenges and limitations to its use in lab experiments, ongoing research and development may lead to new insights and opportunities for the use of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide in the fight against cancer.
Synthesis Methods
The synthesis of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with piperazine to form 4-(piperazin-1-yl)benzoic acid. This intermediate is then reacted with azepane-1-sulfonyl chloride to form 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)benzoic acid. Finally, this compound is coupled with N-(4-methoxyphenyl)acetamide in the presence of a coupling agent to form 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide.
Scientific Research Applications
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide has shown promising results in preclinical studies for the treatment of various types of cancer, including B-cell malignancies, lymphoma, and leukemia. It has been shown to inhibit BTK activity, leading to the suppression of cancer cell growth and survival. 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-27-18-8-6-17(7-9-18)20-19(24)16-21-12-14-23(15-13-21)28(25,26)22-10-4-2-3-5-11-22/h6-9H,2-5,10-16H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGHKAGVUCLZDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


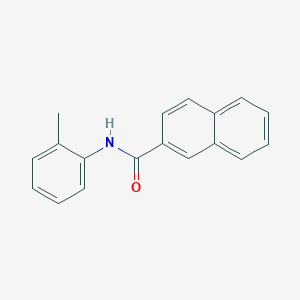


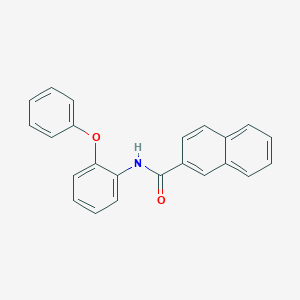
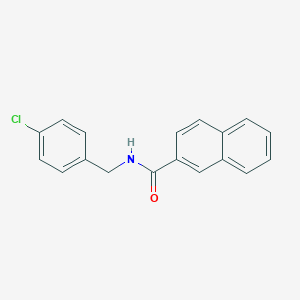
![2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B496980.png)
